molecular formula C7H6ClF2N B1362225 2-Chloro-3,6-difluorobenzylamine CAS No. 261762-45-2

2-Chloro-3,6-difluorobenzylamine

Cat. No.: B1362225
CAS No.: 261762-45-2
M. Wt: 177.58 g/mol
InChI Key: KDAQEMQCJMFSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Halogenated Benzylamines in Modern Organic Chemistry

Halogenated benzylamines represent a critically important class of compounds in the realm of modern organic chemistry, primarily due to the profound influence of halogen atoms on the physicochemical properties of molecules. The introduction of halogens such as fluorine and chlorine into the benzylamine (B48309) structure can significantly alter factors like lipophilicity, metabolic stability, and binding affinity to biological targets. scisupplies.eunih.gov This makes them highly valuable precursors in the development of new therapeutic agents and crop protection chemicals. nih.govnih.gov

In the pharmaceutical industry, more than a quarter of all approved drugs contain at least one halogen atom, underscoring their importance. nih.gov The strategic placement of halogens can lead to enhanced drug efficacy and improved pharmacokinetic profiles. scisupplies.eu For instance, fluorine, the most electronegative element, can form strong bonds with carbon, leading to increased metabolic stability. Chlorine, on the other hand, can modulate a compound's reactivity and is a key component in many successful drugs. nih.gov The combination of different halogens on a single molecule, as seen in 2-Chloro-3,6-difluorobenzylamine, offers a nuanced approach to fine-tuning molecular properties for specific applications.

Research Context of this compound as a Key Intermediate

This compound is primarily investigated for its role as a versatile chemical intermediate. While specific, large-scale industrial applications are not widely documented, its value lies in its utility in laboratory-scale synthesis of more complex, often biologically active, molecules. The presence of the amine group provides a reactive site for a variety of chemical transformations, while the halogenated benzene (B151609) ring offers opportunities for further functionalization.

The synthesis of this compound is not explicitly detailed in readily available literature, however, it can be inferred from common synthetic routes for analogous benzylamines. A plausible method involves the reduction of the corresponding benzonitrile, 2-chloro-3,6-difluorobenzonitrile. This transformation is typically achieved using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. prepchem.com Another potential route could start from 2-chloro-3,6-difluorotoluene, which can be brominated to form 2-chloro-3,6-difluorobenzyl bromide. prepchem.com This bromide can then be converted to the desired benzylamine through reactions such as the Gabriel synthesis or by direct amination.

Below are the key chemical properties of this compound:

PropertyValue
CAS Number 261762-45-2 scisupplies.eu
Molecular Formula C₇H₆ClF₂N nih.gov
Molecular Weight 177.58 g/mol sigmaaldrich.com
Appearance Not explicitly stated, likely a liquid or low-melting solid
Boiling Point Not available
Melting Point Not available
Solubility Not available

Scope and Objectives of Academic Investigations into the Compound

Academic and industrial research focusing on this compound is primarily driven by the objective of creating novel molecules with potential pharmaceutical or agrochemical applications. The specific arrangement of the chloro and difluoro substituents on the aromatic ring is of particular interest as it can influence the molecule's interaction with biological systems in unique ways.

Investigations into this compound and its derivatives aim to:

Explore new synthetic methodologies: Developing efficient and scalable routes to produce this compound and related structures.

Synthesize novel compound libraries: Using this compound as a starting material to generate a diverse range of new chemical entities for biological screening.

Investigate structure-activity relationships (SAR): Understanding how the specific placement of the halogen atoms influences the biological activity of the resulting compounds. This knowledge is crucial for the rational design of more potent and selective drugs and agrochemicals. nih.gov

While detailed research findings on the direct applications of this compound are not extensively published, its structural motifs are found in various patented compounds, suggesting its role as a building block in proprietary research and development. The ongoing exploration of halogenated organic compounds ensures that intermediates like this compound will remain a subject of academic and industrial interest.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-3,6-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAQEMQCJMFSEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CN)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378543
Record name 2-Chloro-3,6-difluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-45-2
Record name 2-Chloro-3,6-difluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3,6-difluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-45-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways for 2 Chloro 3,6 Difluorobenzylamine

Established Laboratory-Scale Synthetic Routes

The creation of 2-Chloro-3,6-difluorobenzylamine can be approached through several synthetic pathways. The primary methods involve the direct, regioselective chlorination of a precursor molecule or the strategic use of nucleophilic substitution on a highly halogenated aromatic ring.

One potential route involves the direct electrophilic aromatic substitution of 2,6-difluorobenzylamine. In this reaction, a chlorine atom is introduced onto the aromatic ring. The existing substituents—two fluorine atoms and a benzylamine (B48309) group—direct the position of the incoming electrophile. The aminomethyl group (-CH2NH2) is typically an activating ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors. To achieve chlorination at the 3-position, which is meta to the benzylamine group, careful control of the reaction is necessary. The formation of an ammonium salt from the benzylamine can alter the directing effects of the substituent, potentially favoring the desired meta-chlorination.

The choice of chlorinating agent is critical for controlling the reaction's efficiency and selectivity. Chlorine gas (Cl₂) and sulfuryl chloride (SO₂Cl₂) are two common reagents for this purpose, each with distinct properties. Chlorine gas typically requires a Lewis acid catalyst to generate a potent electrophile. wikipedia.org Sulfuryl chloride can also be used for aromatic chlorination, often in the presence of a catalyst.

Interactive Data Table: Comparison of Common Chlorinating Agents

Feature Chlorine Gas (Cl₂) Sulfuryl Chloride (SO₂Cl₂)
Physical State Gas Liquid
Reactivity High, requires catalyst for aromatic rings Moderate, can be initiated thermally or with a catalyst
Byproducts HCl SO₂ and HCl

| Handling | Requires specialized equipment due to gaseous state and toxicity | Easier to handle as a liquid, but corrosive and moisture-sensitive |

Reaction conditions play a pivotal role in the outcome of the chlorination process. Temperature must be carefully managed to prevent over-chlorination or the formation of undesired isomers. Lower temperatures generally favor higher selectivity. The solvent choice is equally important; it must be inert to the reaction conditions and capable of dissolving the reactants. The polarity of the solvent can influence the reaction rate and the stability of intermediates.

Interactive Data Table: Influence of Reaction Conditions

Parameter Effect on Chlorination Common Choices/Ranges
Temperature Affects reaction rate and selectivity. Higher temperatures can lead to multiple chlorinations and side products. Typically controlled between 0°C and room temperature.

| Solvent | Influences solubility of reactants and can affect the stability of the reaction intermediates. | Inert solvents such as dichloromethane, chloroform, or carbon tetrachloride. |

To enhance the electrophilicity of the chlorinating agent and control the position of substitution, Friedel-Crafts catalysts are often employed. wikipedia.orgnih.gov These catalysts are strong Lewis acids that polarize the bond of the chlorinating agent, facilitating the attack on the aromatic ring. nih.gov The choice of catalyst can significantly impact the yield and isomeric purity of the product. Common catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). nih.govgoogle.com

Interactive Data Table: Common Friedel-Crafts Catalysts for Chlorination

Catalyst Typical Form Activity Considerations
Aluminum Chloride (AlCl₃) Anhydrous solid Very high Highly moisture-sensitive; can lead to side reactions if not controlled. wikipedia.org
Ferric Chloride (FeCl₃) Anhydrous solid High Less reactive than AlCl₃, offering potentially better control.

| Zinc Chloride (ZnCl₂) | Anhydrous solid | Moderate | A milder Lewis acid, useful when high reactivity is not desired. |

After the chlorination reaction is complete, a multi-step workup procedure is required to isolate and purify the this compound. The first step typically involves quenching the reaction, often with water or a dilute acid, to deactivate the catalyst. This is followed by a neutralization step, using a weak base like sodium bicarbonate solution, to remove any remaining acid. The crude product is then extracted from the aqueous layer using an organic solvent. Final purification is commonly achieved through techniques such as distillation under reduced pressure or column chromatography to separate the desired product from any unreacted starting materials or isomeric byproducts. google.com

An alternative synthetic approach is through nucleophilic aromatic substitution (SNAᵣ). This method is particularly effective for aromatic rings that are "activated" by the presence of strong electron-withdrawing groups. libretexts.org In the context of synthesizing this compound, this strategy would likely start with a precursor that is already heavily halogenated, such as a trifluoro- or chlorodifluoro-substituted benzene (B151609) derivative.

The fluorine atoms on the ring increase the electrophilicity of the carbon atoms to which they are attached, making them susceptible to attack by a nucleophile. youtube.com In this strategy, a suitable precursor, such as 1,3-dichloro-2,5-difluorobenzene or a related compound, could be reacted with a nucleophile that provides the aminomethyl group (e.g., ammonia or a protected equivalent) to displace one of the halogen atoms. The success of this route depends on the relative reactivity of the leaving groups and the ability to control the site of substitution. Generally, in nucleophilic aromatic substitution, fluoride is a better leaving group than chloride, which must be considered when designing the synthesis. youtube.com

Nucleophilic Aromatic Substitution Strategies via Halogenated Precursors

Reduction of 2,6-Difluoro-4-chlorobenzonitrile to the Primary Amine

The principal and most direct route to this compound is through the reduction of its corresponding benzonitrile precursor, 2,6-difluoro-4-chlorobenzonitrile. This transformation focuses on the conversion of the nitrile functional group (-C≡N) into a primary amine group (-CH₂NH₂). The viability of this pathway is supported by analogous reductions of various fluorinated and chlorinated benzonitriles to their respective benzylamines, as documented in the chemical literature.

Evaluation of Reducing Agents: Lithium Aluminum Hydride and Catalytic Hydrogenation (e.g., Pd/C, H₂)

The choice of reducing agent is critical in the conversion of 2,6-difluoro-4-chlorobenzonitrile to this compound, with the primary contenders being powerful hydride donors like Lithium Aluminum Hydride (LAH) and catalytic hydrogenation methods.

Lithium Aluminum Hydride (LiAlH₄): As a potent and versatile reducing agent, LAH is capable of readily reducing nitriles to primary amines. harvard.edudavuniversity.orgmasterorganicchemistry.com The reaction mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile group, ultimately leading to the desired benzylamine after an aqueous workup. While highly effective, the non-selective nature of LAH presents a significant challenge. It can also reduce other functional groups and potentially cleave carbon-halogen bonds, which could lead to undesired by-products in the case of polyhalogenated substrates. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to mitigate these side reactions.

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C), to achieve the reduction of the nitrile. Catalytic hydrogenation is often considered a "greener" and more industrially scalable alternative to metal hydride reductions. The efficiency and selectivity of this process are highly dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure. For substrates containing multiple halogen atoms, a key challenge is preventing hydrodehalogenation, the undesired removal of halogen atoms. For instance, in the reduction of related chlorofluorobenzonitriles, specific conditions such as the use of a palladium-carbon catalyst in the presence of a tertiary amine have been employed to achieve selective reduction of the nitrile group while preserving the halogen substituents. google.com

Below is a comparative table summarizing the general characteristics of these two primary reduction methods for nitrile to amine conversion:

Reducing AgentAdvantagesDisadvantages
Lithium Aluminum Hydride (LiAlH₄) - High reactivity and efficiency for nitrile reduction.- Non-selective, can reduce other functional groups. - Potential for hydrodehalogenation. - Requires anhydrous conditions and careful handling due to its pyrophoric nature.
Catalytic Hydrogenation (e.g., Pd/C, H₂) - Generally more selective than LAH. - "Greener" and more scalable process. - Catalyst can often be recovered and reused.- Risk of hydrodehalogenation, especially with chlorine and bromine substituents. - Requires specialized equipment for handling hydrogen gas under pressure. - Catalyst activity can be sensitive to impurities.

Exploratory Synthetic Approaches: Reductive Amination of Aldehydes and Coupling Reactions with Fluorinated Aryl Halides

Beyond the direct reduction of the nitrile, other synthetic strategies are being explored for the preparation of this compound and its analogs.

Coupling Reactions with Fluorinated Aryl Halides: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a pathway to form aryl-nitrogen bonds. researchgate.netwiley.com In a hypothetical route to this compound, a suitably functionalized aminomethyl synthon could be coupled with a 1-bromo-2-chloro-3,6-difluorobenzene derivative. However, the regioselectivity of such a coupling on a polyhalogenated arene would be a critical challenge to control. The relative reactivity of the C-Br and C-Cl bonds would need to be carefully considered, along with the steric and electronic effects of the fluorine substituents.

Challenges and Innovations in Synthetic Efficiency and Yield Optimization

The synthesis of this compound is emblematic of the broader challenges encountered in the preparation of polyhalogenated aromatic compounds. Key hurdles include achieving high chemoselectivity, maximizing yield, and ensuring the scalability of the process.

A primary challenge lies in the selective reduction of the nitrile group without affecting the chloro and fluoro substituents on the aromatic ring. Hydrodehalogenation is a common side reaction, particularly with catalytic hydrogenation, which can lead to a mixture of products and complicate purification. Innovations in this area focus on the development of more selective catalyst systems and the fine-tuning of reaction parameters to minimize this undesired reactivity.

Steric hindrance posed by the ortho-substituents (chlorine and fluorine) can significantly impact reaction rates and yields in all the discussed synthetic approaches. In the reduction of the nitrile, these groups can influence the approach of the reducing agent. In reductive amination, they can hinder the formation of the imine intermediate. Overcoming these steric challenges often requires more forcing reaction conditions or the design of catalysts with specific geometric properties.

Recent advancements in catalyst design, including the use of novel ligands in palladium-catalyzed reactions and the development of more robust and selective hydrogenation catalysts, offer promising avenues for addressing the challenges in the synthesis of this compound and other complex halogenated molecules.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3,6 Difluorobenzylamine

Influence of Halogen Substituents on Aromatic Ring Electron Density and Amine Nucleophilicity

The presence and position of halogen substituents on the aromatic ring of 2-Chloro-3,6-difluorobenzylamine significantly modulate its electronic properties and the nucleophilicity of the primary amine group. The two fluorine atoms and one chlorine atom are electron-withdrawing groups, which decrease the electron density of the benzene (B151609) ring. This electron-withdrawing effect also reduces the basicity and, consequently, the nucleophilicity of the benzylamine (B48309) moiety compared to unsubstituted benzylamine. researchgate.netmasterorganicchemistry.com

The positioning of the fluorine atoms at positions 3 and 6, and the chlorine atom at position 2, creates a specific electronic environment. The fluorine atom at the 6-position, ortho to the aminomethyl group, may exert a more pronounced inductive effect, further diminishing the amine's nucleophilicity. Positional isomers, such as 3-Chloro-2,5-difluorobenzylamine, exhibit different dipole moments and solubility profiles due to the varied arrangement of the halogen atoms. For instance, the fluorine at the 6-position in this compound is suggested to enhance the molecule's polarity compared to a fluorine at the 5-position.

The reduced nucleophilicity due to these electron-withdrawing substituents can influence the rate of reactions involving the amine group. researchgate.net For example, in nucleophilic substitution reactions, electron-withdrawing groups on the benzylamine moiety are known to decrease the reaction rate. researchgate.net

Table 1: Influence of Halogen Substituents on Amine Nucleophilicity
CompoundSubstituent EffectsImpact on Nucleophilicity
This compoundTwo fluorine atoms and one chlorine atom (electron-withdrawing)Decreased nucleophilicity compared to unsubstituted benzylamine
Piperidine (B6355638)No electron-withdrawing groupsHigh nucleophilicity
MorpholineElectron-withdrawing oxygen atomReduced nucleophilicity by a factor of 300 compared to piperidine masterorganicchemistry.com
2,2,2-trifluoroethylamineTrifluoromethyl group (strongly electron-withdrawing)Reduced nucleophilicity by about 100,000 compared to ethylamine (B1201723) masterorganicchemistry.com

Mechanistic Studies of Reaction Pathways Involving the Benzylamine Moiety

The benzylamine moiety of this compound is a key functional group that participates in a variety of chemical transformations.

Reactivity in Cross-Coupling Reactions and Amination Processes (e.g., Buchwald-Hartwig Amination)

This compound can serve as a nucleophilic component in cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction is a powerful tool for forming carbon-nitrogen bonds. In a documented synthesis, this compound was reacted with a substituted pyrazine (B50134) under Buchwald-Hartwig conditions to produce a kinase inhibitor. google.comgoogle.com The reaction involved refluxing the benzylamine with the halide in the presence of a base, N,N-diisopropylethylamine, in n-butanol. google.comgoogle.com The electron-deficient nature of the amine, due to the halogen substituents, can affect the reaction conditions required for efficient coupling.

Oxidative Dehydrogenation to Corresponding Nitriles

Primary amines, including benzylamines, can undergo oxidative dehydrogenation to form the corresponding nitriles, which are valuable synthetic intermediates. nih.gov This transformation can be achieved using various catalytic systems. While specific studies on the oxidative dehydrogenation of this compound are not detailed in the provided results, general mechanisms for this reaction are well-established.

These reactions can proceed via homogeneous or electrochemical pathways. nih.govresearchgate.net Homogeneous catalysis often involves transition metal complexes, such as those of ruthenium, which can facilitate the dehydrogenation without the need for an external oxidant. researchgate.netresearchgate.net The mechanism can be sensitive to the choice of oxidant and solvent, potentially leading to the formation of either the nitrile or the corresponding imine as the major product. researchgate.net Electrochemical methods, for instance using NiOOH electrodes, offer a green alternative for the oxidation of primary amines to nitriles. nih.govacs.org The process involves the oxidation of the amine at the electrode surface, with the mechanism potentially involving either a hydrogen atom transfer (HAT) or a potential-dependent hydride transfer. nih.govacs.org In a one-pot synthesis of α,β-unsaturated methyl ketones, this compound was used as a substrate, and the lower yield observed was attributed to steric hindrance. thieme-connect.com

Intramolecular C-H Bond Activation Studies at Transition Metal Centers (e.g., Pd, Ir, Rh, Ru)

The presence of C-H bonds on the aromatic ring of this compound allows for its participation in intramolecular C-H bond activation reactions, a key step in many catalytic cycles for organic synthesis. numberanalytics.com

Regioselectivity Patterns in Cyclometallation Reactions

Cyclometallation involves the intramolecular activation of a C-H bond by a metal center that is coordinated to a directing group within the same molecule, in this case, the amine group. The regioselectivity of this process, i.e., which C-H bond is activated, is influenced by the electronic and steric properties of the substrate.

In studies of fluorinated benzylamines, the position of the fluorine substituents has been shown to direct the regioselectivity of cyclopalladation. For N,N-dimethyl-3-fluorobenzylamine, cyclopalladation with palladium(II) acetate (B1210297) was found to be non-selective, yielding a mixture of regioisomers. acs.org However, the use of palladium chloride salts led to regioselective C-H activation, placing the fluorine para to the palladium center. acs.org The "ortho-fluorine effect" describes the thermodynamic preference for activating a C-H bond that is ortho to a fluorine substituent. whiterose.ac.uk The specific substitution pattern of this compound, with halogens at positions 2, 3, and 6, would present a complex case for predicting the regioselectivity of cyclometallation, with both electronic and steric factors playing a crucial role.

Ligand Design and Metal-Ligand Interactions in Catalysis

The design of ligands for the transition metal catalyst is critical in C-H activation chemistry. numberanalytics.com Ligands can modulate the steric and electronic properties of the metal center, thereby influencing the efficiency and selectivity of the catalytic reaction. numberanalytics.com For instance, pincer ligands and N-heterocyclic carbenes (NHCs) are known to enhance the stability and reactivity of metal catalysts in C-H activation reactions. numberanalytics.com

Advanced Spectroscopic and Structural Characterization Studies

Application of Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹⁹F NMR, ¹³C NMR) for Structural Elucidation and Purity Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Chloro-3,6-difluorobenzylamine. Analysis of ¹H, ¹⁹F, and ¹³C NMR spectra allows for the precise mapping of the molecule's structure and the verification of its purity.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms on the aromatic ring and the benzylic methylene (B1212753) (-CH₂) and amine (-NH₂) groups. The aromatic region is expected to show two distinct signals corresponding to the two non-equivalent aromatic protons. Their splitting patterns and coupling constants (J-values) provide information about their relative positions and their coupling to the adjacent fluorine atoms. The benzylic protons would appear as a singlet, or a triplet if coupled to the amine protons, while the amine protons typically present as a broad singlet.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The spectrum for this compound would show two distinct signals for the two magnetically non-equivalent fluorine atoms at positions 3 and 6. The chemical shifts and the coupling between them (⁴JF-F) and to the adjacent aromatic protons (³JH-F) are characteristic and confirm the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the benzylic carbon. The chemical shifts of the carbon atoms are significantly influenced by the attached halogens, with the carbon atoms bonded to fluorine exhibiting large C-F coupling constants.

While specific, publicly available spectra for the isolated starting material are limited, data from its use in patented syntheses confirm the utility of NMR for structural verification of its derivatives. For instance, in the synthesis of nicotinamide (B372718) derivatives, the structural confirmation of products relies heavily on NMR analysis. google.com

Table 1: Predicted NMR Data for this compound (Note: This table is illustrative, based on established principles of NMR spectroscopy and data for analogous structures, as specific experimental data for the isolated compound is not widely published.)

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity & Coupling Constants (J, Hz) Assignment
¹H 7.0 - 7.3MultipletAromatic CH (2H)
~3.9Singlet-CH₂- (2H)
~1.8Broad Singlet-NH₂ (2H)
¹³C 150 - 160 (d, ¹JC-F ≈ 245-255)DoubletC-F
115 - 135MultipletAromatic C-H, C-Cl, C-C
~40Singlet-CH₂-
¹⁹F -110 to -140MultipletAromatic C-F (2F)

Mass Spectrometry Techniques for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to identify any impurities. The nominal molecular weight is 177.58 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 177. The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope. Common fragmentation patterns for benzylamines include the loss of the amino group and cleavage at the benzylic position, which can help in structural confirmation. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used in reaction monitoring where this compound is a reactant, allowing for the tracking of its consumption and the formation of products. googleapis.com

Table 2: Predicted Mass Spectrometry Data for this compound

Technique Ion Predicted m/z Significance
EI-MS [C₇H₆³⁵ClF₂N]⁺177Molecular Ion (M⁺)
[C₇H₆³⁷ClF₂N]⁺179Isotopic Peak (M+2)
[C₇H₅ClF₂]⁺160Loss of NH₂
[C₆H₃ClF₂]⁺148Benzyl fragmentation
ESI-MS (HRMS) [C₇H₆ClF₂N + H]⁺178.0235Protonated Molecular Ion [M+H]⁺

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from potential isomers and reaction byproducts.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, often using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, is a standard method for purity analysis. A UV detector is typically used for detection, as the benzene ring is a strong chromophore. The retention time is a characteristic property under specific conditions, and the peak area can be used to quantify the purity of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for purity assessment, especially for volatile impurities. googleapis.com The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components are then analyzed by a mass spectrometer, allowing for their identification. This method is particularly useful for separating positional isomers, which may have very similar properties but can often be resolved by gas chromatography.

Patents detailing the synthesis of more complex molecules frequently report the use of LC-MS to monitor the progress of reactions involving this compound, confirming the utility of these chromatographic techniques. googleapis.comgoogleapis.com

Table 3: Typical Chromatographic Conditions for Analysis (Note: These are example conditions based on methods used for analogous compounds.)

Method Column Mobile Phase / Carrier Gas Detection Application
HPLC C18 (Reversed-Phase)Acetonitrile/Water GradientUV (e.g., 254 nm)Purity determination, quantification
GC-MS Capillary (e.g., RTX-35)HeliumMass Spectrometry (EI)Impurity profiling, isomer separation

X-ray Crystallography of Derivatives and Metal Complexes

X-ray crystallography provides definitive proof of structure by mapping the precise three-dimensional arrangement of atoms in a crystal. While no publicly available crystal structures for this compound itself have been reported, this technique is invaluable for characterizing its solid-state derivatives and metal complexes.

Should a suitable crystalline derivative be formed, single-crystal X-ray diffraction would yield precise data on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This information is critical for understanding the steric and electronic effects of the chloro and fluoro substituents on the molecular conformation and crystal packing. For example, analysis of related structures like 2-chloro-N-(3-fluorophenyl)acetamide reveals how intermolecular N—H⋯O hydrogen bonds can dictate the packing in the crystal lattice. google.com The steric hindrance resulting from the substitution pattern of this compound has been noted to affect its reactivity, an observation that could be rationalized with crystallographic data. thieme-connect.com

Computational Chemistry Approaches to Understanding 2 Chloro 3,6 Difluorobenzylamine

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool in chemistry and materials science for calculating properties like molecular energies, shapes, and reactivity. umn.edu Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates, making it computationally more efficient for larger molecules. nih.govyoutube.com

For 2-Chloro-3,6-difluorobenzylamine, DFT calculations can elucidate its fundamental electronic properties. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comirjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. irjweb.comtandfonline.com These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness (1 / η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as χ² / (2η).

DFT also allows for the generation of a Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP map would likely show negative potential around the fluorine atoms and the nitrogen atom of the amine group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for this compound. (Note: These are hypothetical values for illustrative purposes, based on typical results for similar aromatic amines).
ParameterSymbolValue (eV)Formula
Highest Occupied Molecular Orbital EnergyEHOMO-6.85-
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.20-
HOMO-LUMO GapΔE5.65ELUMO - EHOMO
Ionization PotentialI6.85-EHOMO
Electron AffinityA1.20-ELUMO
Electronegativityχ4.025(I+A)/2
Chemical Hardnessη2.825(I-A)/2
Chemical SoftnessS0.3541/η
Electrophilicity Indexω2.863χ²/(2η)

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. numberanalytics.comcompchems.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of particles evolve. numberanalytics.com This method is invaluable for understanding the dynamic behavior of molecules and their interactions with other entities, such as proteins, enzymes, or solvent molecules. nih.govbohrium.com

In the context of this compound, MD simulations can provide crucial insights into its behavior in a biological environment. For example, if the compound is being investigated as a potential enzyme inhibitor, an MD simulation could model the compound binding to the enzyme's active site. nih.gov The simulation process typically involves these steps:

System Preparation: A system is constructed containing the compound, the target protein, and surrounding solvent molecules (usually water) to mimic physiological conditions.

Energy Minimization: The potential energy of the initial system is minimized to remove any steric clashes or unfavorable geometries. archie-west.ac.uk

Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure, allowing it to reach a stable, equilibrated state.

Production Run: The main simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory data is collected. numberanalytics.com

Analysis of the MD trajectory can reveal detailed information about the interaction. researchgate.net Key analyses include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the compound's position within the binding site over time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid upon compound binding.

Hydrogen Bond Analysis: To quantify the formation and lifetime of hydrogen bonds between the compound and the protein, which are often critical for binding affinity.

Binding Free Energy Calculations: Using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), the simulation data can be used to estimate the strength of the interaction.

For this compound, MD simulations could show how the amine group and fluorine atoms form specific hydrogen bonds or other interactions within a target binding pocket, explaining the molecular basis for its biological activity. youtube.com

Table 2: Illustrative Data from a Hypothetical MD Simulation of this compound with a Target Protein.
Analysis MetricDescriptionIllustrative Finding
RMSD of Protein BackboneMeasures the stability of the protein's overall structure during the simulation.Stable at 1.5 ± 0.3 Å, indicating no major conformational changes upon binding.
RMSF of LigandMeasures the flexibility of the ligand in the binding pocket.Low fluctuations ( < 1.0 Å) suggest a stable binding mode.
Key Hydrogen BondsIdentifies specific, stable hydrogen bonds between the ligand and protein residues.-NH₂ group forms a persistent hydrogen bond with the backbone of Asp102 (95% occupancy).
Binding Free Energy (MM/PBSA)Estimated free energy of binding.-45.5 ± 5.2 kcal/mol, suggesting a strong and favorable interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.comwikipedia.org The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. nih.gov QSAR models are powerful tools in drug discovery for predicting the activity of new, unsynthesized compounds, prioritizing candidates for synthesis, and optimizing lead compounds. fiveable.meresearchgate.net

To develop a QSAR model for derivatives of this compound, a workflow involving several key steps would be followed: neovarsity.orgresearchgate.net

Data Set Collection: A dataset of structurally related derivatives is compiled, for which the biological activity (e.g., IC₅₀ values against a specific target) has been experimentally measured.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical parameters, known as molecular descriptors, are calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF), a mathematical equation is generated that correlates a subset of the most relevant descriptors to the biological activity. acs.orgprotoqsar.com

Validation: The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation) and external validation (using a separate test set of compounds not used in model training). wikipedia.org

The resulting QSAR model can be expressed as an equation, for example: log(1/IC₅₀) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

This equation provides insights into which molecular properties are most important for activity. For instance, a model might reveal that higher activity is correlated with a specific electrostatic property (Descriptor A) and lower steric bulk in a certain region of the molecule (Descriptor B). This information can then be used to rationally design new derivatives of this compound with potentially enhanced potency.

Table 3: Illustrative QSAR Model for a Hypothetical Series of this compound Derivatives.
Statistical ParameterValueDescription
Correlation Coefficient (R²)0.88Indicates a strong correlation between the predicted and observed activities for the training set.
Cross-validated R² (Q²)0.75A measure of the model's internal predictive ability and robustness.
External R² (Pred_R²)0.82Indicates the model's ability to predict the activity of an external test set.
Hypothetical QSAR Equation
log(1/IC₅₀) = 0.52 * (LogP) - 0.15 * (Molecular_Volume) + 2.14 * (Dipole_Moment) + 1.89

Applications and Derivatives in Medicinal Chemistry and Pharmaceutical Research

General Utility as a Pharmaceutical Intermediate and Building Block

2-Chloro-3,6-difluorobenzylamine is a valuable building block in pharmaceutical synthesis. The presence of multiple halogen substituents—chlorine and fluorine—on the benzene (B151609) ring significantly influences the molecule's reactivity and physicochemical properties. Fluorine, in particular, can enhance metabolic stability, improve binding affinity, and alter the acidity of nearby functional groups, making it a favored element in drug design.

This compound and its close analogs, such as 2,6-difluorobenzylamine and 2-chloro-6-fluorobenzyl alcohol, are utilized as starting materials or key intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). sigmaaldrich.comsigmaaldrich.comsemanticscholar.org The benzylamine (B48309) moiety provides a reactive handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures. For instance, processes have been developed for the efficient production of fluorine-containing benzylamine derivatives, highlighting their industrial importance. google.com The strategic placement of the chloro and difluoro groups provides a template for developing derivatives with specific interactions within the binding pockets of biological targets.

Development of Derivatives with Targeted Biological Activities

The unique substitution pattern of this compound makes it an attractive core for generating derivatives with tailored biological functions. Research has primarily focused on modifying the amine group to create amides, sulfonamides, and other functional groups, leading to compounds that can modulate the activity of various enzymes and receptors.

Enzyme and Receptor Modulation

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a vast majority of drugs. deakin.edu.au Inhibition of these enzymes can lead to significant drug-drug interactions, altering the efficacy and safety of co-administered therapies. nih.gov Chemical structures containing amine functionalities have been shown to interact with and, in some cases, inhibit CYP enzymes like CYP2D6 and CYP3A4. nih.gov

While direct studies on this compound derivatives as specific CYP450 inhibitors are not extensively documented, the inherent chemical properties of the scaffold suggest a potential for such activity. The amine group could interact with the heme iron in the active site of CYP enzymes, a common mechanism for inhibition. researchgate.net Therefore, derivatives of this compound warrant investigation for their potential to modulate drug metabolism, which could be a desirable therapeutic effect or a source of potential adverse interactions.

Cyclooxygenase (COX) enzymes, existing as isoforms COX-1 and COX-2, are key players in the inflammatory pathway, responsible for the synthesis of prostaglandins. nih.gov They are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). The development of selective COX inhibitors is a major area of pharmaceutical research aimed at reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov Although various heterocyclic and aromatic scaffolds have been successfully developed as COX inhibitors, research specifically linking derivatives of this compound to significant COX enzyme inhibition is not prominent in the current scientific literature.

The rise of multidrug-resistant bacteria has created an urgent need for novel antibiotics that act on new targets. unimi.it The bacterial cell division protein, FtsZ, is an essential and highly conserved protein in prokaryotes, making it an attractive target for new antibacterial agents. nih.govresearchgate.net

Derivatives based on a similar 2,6-difluorobenzamide scaffold have been identified as potent inhibitors of FtsZ. nih.govmdpi.com These compounds disrupt the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to cell filamentation and eventual bacterial death. nih.govnih.gov Structure-activity relationship (SAR) studies have demonstrated that the 2,6-difluoro substitution on the benzamide is crucial for potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The core structure provided by this compound is thus highly relevant for the design of new FtsZ-targeting antibacterials.

CompoundModificationTarget OrganismMinimal Inhibitory Concentration (MIC)Reference
PC190723Thiazolopyridine moiety attached through an ether linkerS. aureus≤0.12 µg/mL mdpi.com
Compound '2' (Vertex)Heterocyclic replacement of the alkyl substituentS. aureus2 µg/mL (used in electron microscopy) nih.gov
3-Isopentyloxy-2,6-difluorobenzamideIsopentyloxy substituentMRSANot specified, but showed promising activity mdpi.com

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors are a major class of oncology drugs. The halogenated phenyl ring is a common motif in many kinase inhibitors, where it often occupies the ATP-binding site and forms key interactions.

p38 Kinase: p38 mitogen-activated protein (MAP) kinases are involved in inflammatory responses and cellular stress. Inhibitors of p38 have therapeutic potential in inflammatory diseases and cancer. Research has identified that heterocycles substituted with a 2,6-diamino-3,5-difluoropyridinyl group act as novel p38α inhibitors, demonstrating the utility of the difluorinated ring structure in this context. nih.gov

c-Met and RON: The c-Met receptor tyrosine kinase and its homolog RON are implicated in tumor growth, invasion, and metastasis. Several small-molecule inhibitors of c-Met feature dichlorinated or fluorinated phenyl rings that contribute to their binding affinity and selectivity. nih.govmerckmillipore.com For example, PHA-665752 and other selective inhibitors have shown efficacy in preclinical cancer models. nih.gov

EGFR and KDR: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (KDR) are also critical targets in oncology. nih.gov Many EGFR inhibitors incorporate halogenated aniline or phenyl moieties to optimize their interaction with the kinase domain. sigmaaldrich.com

While direct derivatives of this compound have not been highlighted as leading inhibitors for these specific kinases, its structural features make it a highly relevant scaffold for the synthesis of new kinase inhibitor libraries aimed at discovering novel cancer therapeutics.

InhibitorTarget KinaseKey Structural FeatureReported Activity (IC₅₀)Reference
Pyridinylimidazole 11p38α2,6-Diamino-3,5-difluoropyridinylPotent inhibition of LPS-induced TNFα nih.gov
PHA-665752c-Met2,6-Dichlorobenzyl sulfonylReverses lung premalignancy in mouse models nih.gov
c-Met Kinase Inhibitor IIIc-Met2,6-Dichloro-3-fluorophenyl9.3 nM merckmillipore.com
EGFR Inhibitor (Calbiochem)EGFRTrifluoromethylphenyl21 nM (wild-type EGFR) sigmaaldrich.com
SU11274c-MetPyrrole-indolinone core10 nM selleckchem.com
VEGFR2 Phosphorylation Suppression for Angiogenesis Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis. nih.govnih.gov Inhibition of VEGFR2 signaling is a validated strategy in cancer therapy. dovepress.commdpi.com Research into chlorinated benzothiadiazines has revealed that these compounds can inhibit angiogenesis by suppressing the phosphorylation of VEGFR2. nih.gov

In studies of these chlorinated benzothiadiazines, the substitution on the benzylamine portion of the molecule was found to be critical for activity. For instance, derivatives containing a 2,4-difluorobenzylamine moiety demonstrated significant inhibitory effects on VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov Specifically, a 7-chloro benzothiadiazine derivative with a 2,4-difluorobenzylamine side chain showed a 133 ± 12% inhibition in a VEGF-induced proliferation assay, while the corresponding 6-chloro derivative exhibited even higher activity at 172 ± 12%. nih.gov This highlights the importance of the halogen substitution pattern on the benzylamine ring for anti-angiogenic activity. The mechanism of action for these compounds was confirmed to be the suppression of VEGFR2 phosphorylation, which directly correlated with the inhibition of HUVEC proliferation. nih.gov Although these studies did not use this compound directly, they underscore the potential of di-fluoro, mono-chloro substituted benzylamines as valuable components in the design of novel VEGFR2 inhibitors.

α7 Nicotinic Acetylcholine Receptor Modulation

The α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel expressed in the central nervous system and is a therapeutic target for cognitive disorders such as Alzheimer's disease and schizophrenia. mdpi.comwikipedia.orgnih.gov Positive allosteric modulators (PAMs) of the α7 nAChR are of particular interest as they can enhance receptor function. nih.gov Despite a thorough review of the scientific literature, no studies were identified that specifically investigate the modulatory effects of this compound derivatives on the α7 nicotinic acetylcholine receptor. This remains an unexplored area for this particular chemical scaffold.

Antineoplastic Activity: Cytotoxic Effects against Cancer Cell Lines

Derivatives of this compound have been extensively investigated for their potential as antineoplastic agents, primarily as inhibitors of various protein kinases that are dysregulated in cancer. nih.govgoogle.com Several patents describe the synthesis of novel kinase inhibitors where this compound is a key starting material, indicating the importance of the 2-chloro-3,6-difluorobenzyl moiety for the anticancer activity of the resulting compounds. nih.govgoogle.comgoogleapis.com

These derivatives have shown promise in the treatment of a wide range of cancers, including solid tumors and lymphomas. nih.govgoogle.com The compounds are designed to inhibit protein kinases that play a central role in the regulation of cellular processes, and their abnormal activity is linked to diseases such as cancer. nih.govgoogle.com For example, pyrazinopyrazine derivatives synthesized from this compound are described as inhibitors of kinases such as ALK, c-kit, and c-met, which are implicated in non-small cell lung cancer, glioblastomas, and various lymphomas. nih.govgoogle.com

Another class of compounds, 3,5-disubstituted-3H-imidazo[4,5-b]pyridines, also prepared using this compound, have been developed as modulators of protein kinases. These compounds have been tested for their ability to inhibit cell proliferation in cancer cell lines such as the MDA-MB-231 breast cancer cell line, which has a high level of c-Met expression. The following table summarizes some of the cancer types and cell lines targeted by derivatives of this compound.

Derivative ClassTarget Cancers/Cell LinesReference
PyrazinopyrazinesNon-small cell lung cancer (NSCLC), Glioblastomas, Neuroblastomas, Rhabdomyosarcomas, Anaplastic large-cell lymphoma (Karpas 299 cells) nih.govgoogle.com
3,5-disubstituted-3H-imidazo[4,5-b]pyridinesBreast Cancer (MDA-MB-231 cell line), Papillary renal cell carcinoma, Gastric cancer, Lung cancer nih.gov
Nicotinamide (B372718) derivativesCancers mediated by p38 kinase activity googleapis.comgoogle.com

The cytotoxic effects of these compounds are generally assessed through cell-based anti-proliferative assays. nih.govgoogle.com While specific IC50 values for derivatives containing the 2-chloro-3,6-difluorobenzyl moiety are not always detailed in these documents, the repeated use of this starting material across multiple kinase inhibitor programs underscores its value in generating potent anticancer agents. nih.govnih.govgoogle.comgoogleapis.comgoogle.com Research has also been conducted on other compounds for their cytotoxic effects on ovarian cancer cell lines, such as OVCAR3, SKOV3, and A2780, though these are not derivatives of this compound. godiscoverylab.come-nps.or.krnih.gov

Antimicrobial and Antifungal Agent Development

The search for new antimicrobial and antifungal agents is a critical area of pharmaceutical research. While there is a body of research on the antimicrobial properties of benzylamine derivatives, specific studies on compounds derived from this compound are not prevalent in the public domain. However, the broader class of substituted benzylamines has shown promise.

For example, studies on fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives have demonstrated effective inhibition of Gram-positive bacteria, such as Staphylococcus aureus. nih.gov In this study, a relationship between the position of the fluorine atom and the antibacterial activity was observed, with a fluorine at the 4-position of the benzylamine ring showing the best activity. nih.gov Other research into phenyl-substituted benzylamine antimycotics has led to the identification of potent antifungal agents, particularly against Candida albicans. nih.gov These findings suggest that the halogenated benzylamine scaffold is a viable starting point for the development of new antimicrobial and antifungal drugs. Further investigation is needed to determine if the specific 2-chloro-3,6-difluoro substitution pattern can yield compounds with significant activity in this therapeutic area.

Antiviral Applications, including HIV-1 Integrase Inhibition

The development of novel antiviral agents is crucial in combating viral diseases such as HIV/AIDS. The HIV-1 integrase enzyme is a validated target for antiviral therapy as it is essential for the replication of the virus. nih.govnih.govacs.orgkaust.edu.sa Research into a class of compounds known as S-DABOs (6-benzyl-2-(alkylthio)pyrimidin-4(3H)-ones) has identified potent inhibitors of HIV-1 reverse transcriptase, another key viral enzyme.

In a comparative study, the effects of 6-(2-chloro-6-fluorobenzyl)-S-DABOs were compared with their 6-(2,6-difluorobenzyl) counterparts. nih.gov The 2-chloro-6-fluoro substituted derivatives showed impressive activity, with some compounds exhibiting picomolar efficacy against wild-type HIV-1. nih.gov The study also found that the stereochemistry at the benzylic position was crucial for antiviral activity, with the R absolute configuration being associated with the highest potency in both cellular and enzymatic assays. nih.gov This research highlights the potential of benzylamines with a mono-chloro, mono-fluoro substitution pattern in the development of potent anti-HIV agents. While this study did not specifically use the 3,6-difluoro isomer, the strong activity of the 2,6-disubstituted analogue suggests that the this compound scaffold could be a valuable component in the design of new HIV-1 inhibitors.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in drug design, providing insights into how the chemical structure of a molecule influences its biological activity. drugdesign.orgpatsnap.comresearchgate.netresearchgate.net For derivatives of this compound, the primary application has been in the development of kinase inhibitors for oncology. nih.govgoogle.com In these studies, the 2-chloro-3,6-difluorobenzyl group often serves as a key structural motif that is maintained while other parts of the molecule are modified to optimize potency and selectivity. imjst.org

In the development of these inhibitors, SAR studies have focused on:

The core heterocyclic scaffold: Different heterocyclic systems (e.g., pyrazinopyrazine, imidazo[4,5-b]pyridine, nicotinamide) are attached to the this compound moiety to orient the molecule correctly within the kinase active site. nih.govnih.govgoogle.comimjst.org

Substituents on the heterocyclic core: Modifications to other positions on the core structure are made to enhance interactions with specific amino acid residues in the target kinase, thereby improving potency and selectivity. drugdesign.org

While detailed SAR studies for this specific class of derivatives are often proprietary, the patent literature provides a strong indication that the 2-chloro-3,6-difluorobenzyl group is a privileged fragment for achieving kinase inhibition. nih.govnih.govgoogle.comgoogleapis.comimjst.org

Impact of Halogen Position and Number on Biological Efficacy

The position and number of halogen substituents on a drug molecule can have a profound impact on its biological activity, influencing factors such as binding affinity, metabolic stability, and bioavailability. researchgate.net In the context of this compound derivatives, the specific arrangement of one chlorine and two fluorine atoms is critical.

As mentioned in the section on VEGFR2 inhibition, studies on related compounds have shown that the position of halogen atoms can significantly alter biological efficacy. A comparison of 2,4-difluorobenzylamine and its 2,6-difluoro analogue in the context of S-DABO HIV-1 reverse transcriptase inhibitors also revealed differences in activity, emphasizing the importance of the substitution pattern. nih.govnih.gov

The 2-chloro-3,6-difluoro substitution pattern provides a unique combination of steric and electronic properties:

Electron-withdrawing effects: The highly electronegative fluorine and chlorine atoms can modulate the electronic distribution of the aromatic ring and the basicity of the amine group, which can be crucial for interactions with the target protein.

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and its pharmacokinetic profile.

Steric hindrance: The substitution pattern can also introduce steric hindrance, which may favor a particular binding conformation or prevent unwanted metabolic reactions. A study on the copper-catalyzed oxidation of benzylamines noted that this compound gave a lower yield, possibly due to steric hindrance. thieme-connect.com

The prevalence of the 2-chloro-3,6-difluorobenzyl moiety in the design of potent kinase inhibitors strongly suggests that this specific halogenation pattern is optimal for achieving high affinity for the targeted enzymes. nih.govnih.govgoogle.comgoogleapis.comimjst.org

Design Principles for Enhanced Selectivity and Potency

The design of potent and selective therapeutic agents often hinges on the nuanced effects of a compound's structural components. For derivatives incorporating the 2-chloro-6-fluorobenzyl group (a close structural isomer of the 2-chloro-3,6-difluorobenzyl moiety), specific design principles have been elucidated that enhance binding affinity and efficacy, particularly in the context of anti-HIV agents.

Research into a class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) known as S-DABOs (6-benzyl-2-(alkylthio)pyrimidin-4(3H)-ones) has provided significant insight into the structure-activity relationships (SAR) of this scaffold. A comparative analysis between derivatives containing a 6-(2-chloro-6-fluorobenzyl) group and those with a 6-(2,6-difluorobenzyl) group revealed the critical role of the chloro-fluoro substitution pattern. nih.gov

Key design principles derived from these studies include:

Halogen Substitution: The replacement of a fluorine atom with a chlorine atom at the 2-position of the benzyl ring was found to be highly advantageous. The new 2-chloro-6-fluoro-S-DABOs demonstrated exceptionally high potency, with activity against wild-type HIV-1 reaching the picomolar range. nih.gov

Multi-level Substitution: The highest potency and broadest spectrum of activity against clinically relevant HIV-1 mutant strains were achieved when the 2-chloro-6-fluoro substitution on the benzyl ring was combined with methyl or ethyl groups at the C5-position of the pyrimidinone core. nih.gov

Stereochemistry: The introduction of stereogenic centers significantly influences antiviral activity. For the 2-chloro-6-fluoro-S-DABO derivatives, there is a marked diastereo- and enantioselectivity. The most potent antiviral activity, in both cellular and enzymatic assays, is strongly correlated with the R absolute configuration at the benzylic position of the C6-substituent. This suggests a specific and constrained binding orientation within the HIV-1 reverse transcriptase enzyme's binding pocket. nih.gov

These principles underscore how the specific arrangement of chloro and fluoro substituents on the benzylamine ring, combined with stereochemical considerations, can be exploited to achieve superior potency and a more robust resistance profile.

Table 1: Structure-Activity Relationship (SAR) of Benzylamine Moieties in S-DABO HIV-1 Inhibitors nih.gov
Benzyl Moiety SubstitutionAdditional Structural FeatureEffect on HIV-1 Inhibition
2,6-DifluorobenzylStandard pyrimidinone coreBaseline potent activity.
2-Chloro-6-fluorobenzylStandard pyrimidinone coreIncreased potency against wild-type HIV-1 (up to picomolar activity).
2-Chloro-6-fluorobenzylC5-alkyl substitution on pyrimidinone coreHighest potency and wide-spectrum activity against clinically relevant HIV-1 mutants.
2-Chloro-6-fluorobenzylR absolute configuration at benzylic positionSignificantly higher antiviral activity compared to the S enantiomer, indicating stereospecific binding.

Role in the Synthesis of Clinically Relevant Pharmaceutical Compounds (e.g., Precursors for HIV Integrase Inhibitors like Cabotegravir)

This compound and its isomers are key intermediates in the synthesis of complex heterocyclic compounds investigated for pharmaceutical use. innospk.com While the HIV integrase inhibitors Dolutegravir and Cabotegravir famously utilize the related 2,4-difluorobenzylamine precursor, the 2-chloro-6-fluorobenzyl moiety (derived from its corresponding benzylamine) has proven crucial for the development of another class of potent anti-HIV agents. nih.gov

Specifically, this structural unit is integral to the synthesis of certain S-DABO derivatives, which are highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The synthesis involves coupling the benzylamine-derived moiety to a pyrimidinone core. The resulting 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-one compounds have shown exceptional inhibitory activity against the HIV-1 reverse transcriptase enzyme, a clinically validated target for antiretroviral therapy. nih.gov The research highlights that compounds built with this specific chlorinated and fluorinated benzylamine isomer exhibit a superior profile against both wild-type and drug-resistant strains of HIV-1, marking it as a critical precursor for a promising class of potential therapeutic agents. nih.gov

Role in Materials Science and Advanced Chemical Systems

Utilization in Polymer and Advanced Material Synthesis

There is no available scientific literature or patent data describing the use of 2-Chloro-3,6-difluorobenzylamine as a monomer, cross-linking agent, or additive in the synthesis of polymers or other advanced materials.

Investigation of Functional Material Properties Influenced by the Compound's Incorporation

As there are no reports of this compound being incorporated into any materials, there is consequently no research on how it might influence the properties of such materials.

Environmental and Industrial Research Perspectives

Research on Environmental Fate and Persistence of Derivatives in Ecosystems

The biological degradation of halogenated aromatics is a key area of research for the remediation of contaminated sites. nih.gov Microorganisms have been shown to degrade certain halogenated compounds, although the process can be slow and is highly dependent on the specific chemical structure and environmental conditions. nih.gov The removal of the halogen atom, or dehalogenation, is a critical and often rate-limiting step in the biodegradation of these compounds. nih.gov For chlorinated and fluorinated aromatics, this process can occur under both aerobic and anaerobic conditions, involving different enzymatic pathways. nih.gov

The persistence of pesticides with halogenated structures has been demonstrated in long-term soil studies, indicating that these types of compounds can remain in the environment for extended periods. The decomposition of halogenated compounds can sometimes lead to the formation of inorganic acids, such as hydrochloric acid and hydrofluoric acid, which can impact the local environment by altering soil and water pH, potentially affecting flora and fauna. tecamgroup.com

Table 1: Factors Influencing the Environmental Persistence of Halogenated Aromatic Compounds

FactorDescription of Impact
Chemical Structure The number and position of halogen substituents on the aromatic ring significantly affect stability and susceptibility to degradation.
Environmental Conditions Factors such as pH, temperature, oxygen availability, and the presence of specific microbial populations can influence the rate of degradation.
Bioavailability The extent to which the compound is available to microorganisms for degradation can be limited by its sorption to soil organic matter and sediments.
Co-contaminants The presence of other chemicals can either inhibit or enhance the biodegradation of a target compound.

It is important to note that while general principles can be applied, the specific environmental fate of 2-Chloro-3,6-difluorobenzylamine and its derivatives would require dedicated experimental studies to be fully understood.

Biomonitoring Applications for Occupational Exposure Assessment

Biomonitoring is a valuable tool for assessing the occupational exposure of workers to industrial chemicals by measuring the concentration of the chemical or its metabolites in biological samples such as blood or urine. For fluorinated organic compounds, biomonitoring has been successfully applied to assess exposure to substances like perfluorinated compounds (PFCs). researchgate.netnih.gov Although specific biomonitoring methods for this compound are not detailed in the available literature, the established methodologies for other fluorinated aromatics provide a framework for developing such applications.

The development of a biomonitoring program for this compound would involve identifying suitable biomarkers of exposure. These could include the parent compound itself or specific metabolites that are unique to its biotransformation in the body. Advanced analytical techniques, such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), have proven effective in detecting and quantifying low levels of fluorinated compounds in biological matrices. researchgate.netnih.gov

Table 2: Key Considerations for Developing a Biomonitoring Program for this compound

ConsiderationDescription
Biomarker Selection Identification of a stable and specific biomarker (parent compound or metabolite) that correlates with external exposure levels.
Analytical Method Development and validation of a sensitive and specific analytical method for quantifying the biomarker in biological samples.
Sampling Strategy Determining the optimal biological matrix (e.g., urine, blood) and sampling time (e.g., end of shift, pre-shift) to accurately reflect exposure.
Toxicokinetics Understanding the absorption, distribution, metabolism, and excretion of the compound in the human body to interpret biomonitoring data correctly.
Reference Values Establishing background levels in the general population and occupational exposure limits to provide context for worker exposure data. ontario.ca

Given the chemical's structure, potential routes of occupational exposure could include inhalation of dust or vapors and dermal contact. A comprehensive occupational hygiene program would complement biomonitoring by implementing engineering controls, administrative controls, and personal protective equipment to minimize worker exposure. fishersci.comfishersci.com

Considerations for Sustainable Synthesis and Green Chemistry Principles

The synthesis of halogenated aromatic compounds, including this compound, traditionally involves methods that may utilize hazardous reagents and generate significant waste. The principles of green chemistry aim to address these challenges by promoting the development of more environmentally benign and sustainable chemical processes. dovepress.com

Recent advances in green fluorine chemistry offer promising alternatives for the synthesis of fluorinated molecules. dovepress.com These approaches focus on improving efficiency, reducing waste, and using less hazardous materials. For the halogenation of aromatic compounds, greener methods are being explored to replace traditional electrophilic aromatic substitution reactions that often require harsh conditions and produce problematic byproducts. taylorfrancis.com

Key green chemistry strategies applicable to the synthesis of compounds like this compound include:

Catalytic Processes: The use of catalysts can enable reactions to proceed under milder conditions with higher selectivity, reducing energy consumption and the formation of unwanted side products. rsc.org

Alternative Reagents and Solvents: Replacing hazardous reagents and solvents with safer alternatives is a core principle of green chemistry. This includes the use of less toxic fluorinating agents and the exploration of solvent-free reaction conditions. dovepress.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Renewable Feedstocks: Investigating the use of renewable starting materials to reduce reliance on petrochemical sources.

Table 3: Green Chemistry Approaches for Halogenated Compound Synthesis

Green Chemistry PrincipleApplication in Synthesis of Halogenated Aromatics
Prevention Designing syntheses to prevent waste generation from the outset.
Atom Economy Maximizing the incorporation of reactant atoms into the final product.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity to human health and the environment. dovepress.com
Designing Safer Chemicals Designing chemical products to be effective while minimizing their toxicity.
Safer Solvents and Auxiliaries Minimizing or avoiding the use of auxiliary substances like solvents.
Design for Energy Efficiency Conducting synthetic methods at ambient temperature and pressure whenever possible.
Use of Renewable Feedstocks Utilizing renewable raw materials rather than depleting ones.
Reduce Derivatives Minimizing or avoiding unnecessary derivatization (e.g., use of protecting groups).
Catalysis Using catalytic reagents in preference to stoichiometric reagents. rsc.org
Design for Degradation Designing chemical products to break down into innocuous degradation products at the end of their function.
Real-time analysis for Pollution Prevention Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

The application of these principles to the industrial production of this compound could lead to a more sustainable manufacturing process with a reduced environmental footprint.

Patent Landscape and Commercial Research Trajectories

Analysis of Key Patents Referencing 2-Chloro-3,6-difluorobenzylamine and its Derivatives

An analysis of the patent landscape indicates that this compound is a key reactant in the synthesis of novel therapeutic agents. Several patents cite this compound as an essential starting material for creating complex molecular structures with potential pharmacological activity.

One notable area of application is in the development of nicotinamide (B372718) derivatives that act as p38 inhibitors. U.S. Patent US8252818B2 describes the use of this compound in the synthesis of a series of N-(substituted benzyl)-nicotinamide compounds. These compounds are explored for their potential in treating conditions mediated by p38 kinase activity. The patent explicitly lists "N-(2-chloro-3,6-difluorobenzyl)-6-{5-[(cyclopropylamino)carbonyl]-3-fluoro-2-methylphenyl}nicotinamide" as a specific example, highlighting the direct incorporation of the this compound moiety into the final molecule.

Another significant patent, BR112014028086B1, discloses the use of this compound in the preparation of bicyclically substituted uracil derivatives. In this patent, the compound is reacted with urea, demonstrating its utility in constructing heterocyclic systems. These uracil derivatives are investigated for their therapeutic potential, further underscoring the role of this compound in medicinal chemistry.

The broader patent landscape for fluorinated benzylamines and their derivatives, such as those mentioned in US6452056B1, reveals their widespread use as intermediates for pharmaceuticals and agricultural chemicals. These patents often cover processes for the preparation of various fluorobenzyl derivatives, indicating a commercial interest in this class of compounds for the synthesis of a wide range of bioactive molecules.

The following table provides a summary of key patents that reference this compound or closely related derivatives, illustrating the scope of its application in research and development.

Patent NumberTitleKey Application of this compound or Derivative
US8252818B2 Nicotinamide derivatives useful as P38 inhibitorsAs a reactant in the synthesis of N-(2-chloro-3,6-difluorobenzyl)-nicotinamide derivatives for potential therapeutic use.
BR112014028086B1 Bicyclically replaced uracilas, its preparation process, and medicineAs a starting material in the synthesis of bicyclically substituted uracil derivatives with potential pharmaceutical applications.
US6452056B1 Process for the preparation of fluorobenzyl derivativesDescribes the synthesis of various fluorobenzylamines, including chloro- and difluoro-substituted derivatives, for use as intermediates in pharmaceuticals and agrochemicals.

Industrial Applications in Specialty Chemical Manufacturing and Pharmaceutical Production

The industrial utility of this compound is primarily centered on its role as a crucial intermediate in the synthesis of high-value specialty chemicals and active pharmaceutical ingredients (APIs). Its trifunctional nature, featuring a benzylamine (B48309) core with chloro and difluoro substitutions on the aromatic ring, allows for precise molecular modifications, making it a valuable building block in multi-step organic synthesis.

In the pharmaceutical industry, this compound is instrumental in the development of novel drugs. As evidenced by the patent literature, it is a key component in the synthesis of p38 kinase inhibitors, a class of drugs investigated for their anti-inflammatory properties. The presence of the chloro and fluoro groups on the benzylamine can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, potentially enhancing its efficacy and metabolic stability.

While direct large-scale agrochemical applications of this compound are not extensively documented in the public domain, the closely related precursor, 2-Chloro-3,6-Difluorobenzaldehyde, is known to be an intermediate in the synthesis of compounds used to protect crops from pests and diseases innospk.com. This suggests a potential application pathway for this compound in the agrochemical sector as well.

In specialty chemical manufacturing, compounds like this compound are valued for their ability to introduce specific functionalities into larger molecules. The fluorinated and chlorinated benzene (B151609) ring is a common motif in materials science and electronics, although specific applications of this particular benzylamine in these fields are not widely reported. The general class of halogenated benzylamines, however, serves as precursors for dyes, pigments, and other specialty chemicals chemicalbook.com.

The synthesis of related fluorinated benzylamines, such as 2,4-difluorobenzylamine, is noted for its role as an intermediate in the production of the anti-AIDS drug Dolutegravir google.com. This highlights the commercial significance of this class of compounds in the production of life-saving medicines.

Impurity Profiling and Quality Control in Pharmaceutical Raw Material Supply Chains

The quality and purity of this compound are of paramount importance when it is used as a raw material in pharmaceutical manufacturing. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in drug substances and their starting materials. sinoshiny.comeuropa.eu These guidelines, particularly the International Council for Harmonisation (ICH) Q-series, provide a framework for ensuring the safety and efficacy of the final pharmaceutical product. gsconlinepress.com

The ICH Q11 guideline emphasizes the importance of understanding and controlling the manufacturing process of the drug substance, including the quality of starting materials. europa.eu For a raw material like this compound, the manufacturer must have a robust control strategy in place. This begins with the careful selection and qualification of suppliers and extends to the implementation of rigorous analytical testing of incoming batches. sinoshiny.comdsinpharmatics.com

Impurity profiling is a critical aspect of quality control. Potential impurities in this compound can originate from the starting materials used in its synthesis, by-products formed during the manufacturing process, or degradation products. Common synthetic routes to benzylamines, such as the hydrogenation of benzonitriles or the reaction of benzyl chlorides with ammonia, can introduce specific impurities. sinocurechem.com For halogenated benzylamines, these could include isomers, over- or under-halogenated species, and residual starting materials or reagents.

A comprehensive quality control program for this compound would typically involve a battery of analytical techniques to identify and quantify any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse methods for assessing the purity of pharmaceutical intermediates. sinoshiny.com These techniques, often coupled with Mass Spectrometry (MS), can provide detailed information about the impurity profile. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation of the main component and any impurities, with 19F NMR being particularly useful for fluorinated compounds. efpia.euwiley.com

The following table outlines the key aspects of a quality control strategy for a pharmaceutical raw material like this compound, based on general regulatory expectations.

Quality Control AspectDescription
Supplier Qualification A thorough evaluation of the manufacturer's quality systems and manufacturing processes is necessary to ensure a consistent and high-quality supply of the raw material. sinoshiny.com
Specification Setting A detailed specification for this compound must be established, including tests for identity, purity, and specific impurities. This specification is based on the manufacturing process and the requirements of the final drug product.
Analytical Method Validation The analytical methods used for testing the raw material must be validated to ensure they are accurate, precise, specific, and robust for their intended purpose.
Impurity Identification and Control Potential impurities should be identified, and their fate and purging throughout the downstream manufacturing process should be understood. dsinpharmatics.com For impurities that may carry through to the final drug substance, acceptable limits must be established and justified based on safety data, in accordance with ICH guidelines such as Q3A and M7 for mutagenic impurities.
Batch-to-Batch Consistency Regular testing of incoming batches is performed to ensure that the material consistently meets the established specifications and that the impurity profile remains consistent over time.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of 2-Chloro-3,6-difluorobenzylamine and its analogs is poised for significant advancements through the exploration of innovative synthetic pathways and the application of modern catalytic systems. Future research will likely focus on moving beyond traditional methods to more efficient, selective, and versatile strategies.

One promising area of investigation is the development of novel catalytic systems for the reductive amination of corresponding aldehydes. The use of heterogeneous catalysts, such as those based on nickel-palladium (Ni-Pd) or platinum, could offer improved yields and easier purification processes. researchgate.net Furthermore, the application of solid acid catalysts like Nafion-H and Montmorillonite K-10, which have shown efficacy in the synthesis of other fluorinated amines, could provide environmentally benign alternatives to homogeneous catalysts. researchgate.net

Another avenue of exploration is the direct C-H functionalization of fluorinated aromatic precursors. Advances in photoredox catalysis and transition-metal-catalyzed C-H activation could enable the direct introduction of the aminomethyl group, thereby shortening the synthetic sequence and improving atom economy. researchgate.net For instance, visible-light-mediated processes could offer milder reaction conditions and greater functional group tolerance. researchgate.net

Synthetic ApproachPotential Catalytic SystemKey Advantages
Catalytic Reductive AminationHeterogeneous catalysts (e.g., Ni-Pd, Pt)Enhanced yield, simplified purification
Solid Acid CatalysisNafion-H, Montmorillonite K-10Environmentally friendly, reusable catalysts
C-H FunctionalizationPhotoredox and transition-metal catalystsShorter synthetic routes, improved atom economy

Discovery of Undiscovered Biological Activities and Therapeutic Targets

While the current applications of this compound are still being uncovered, the structural motifs present in the molecule suggest a rich potential for a wide range of biological activities. The presence of chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net

Future research will likely focus on screening this compound and its derivatives against a diverse array of therapeutic targets. Given that substituted benzylamines have demonstrated activity as antifungal and anti-mycobacterial agents, it would be logical to explore the potential of this compound in these areas. acs.orgopenmedicinalchemistryjournal.com Furthermore, the incorporation of this moiety into larger molecules could lead to the discovery of novel inhibitors for enzymes such as kinases, which are implicated in cancer and other diseases.

The exploration of its potential as a central nervous system (CNS) agent is another promising direction. The fluorine substituents can enhance blood-brain barrier permeability, a critical factor for drugs targeting the CNS. Therefore, screening for activity against neurological disorders is a logical next step.

Potential Therapeutic AreaRationale
AntifungalSubstituted benzylamines have shown antifungal properties. acs.org
Anti-mycobacterialBenzylamine (B48309) derivatives have been evaluated for activity against Mycobacterium tuberculosis. openmedicinalchemistryjournal.com
Oncology (e.g., Kinase inhibition)Fluorinated compounds are prevalent in oncology drugs to enhance binding and metabolic stability.
Central Nervous System (CNS) DisordersFluorine can improve blood-brain barrier penetration.

Integration with Advanced Technologies (e.g., AI-driven Drug Discovery, High-Throughput Screening)

The integration of advanced technologies such as artificial intelligence (AI) and high-throughput screening (HTS) is set to revolutionize the research and development of compounds like this compound. These technologies can significantly accelerate the pace of discovery and optimization.

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against specific biological targets. bmglabtech.com By incorporating this compound into diverse chemical libraries, researchers can efficiently screen for previously unknown biological activities. hilarispublisher.comenamine.net This approach is not limited to biochemical assays but can also be applied to cell-based and phenotypic screening to identify compounds with desired effects in a more biologically relevant context. hilarispublisher.com

TechnologyApplication in this compound Research
Artificial Intelligence (AI)Prediction of biological activity, toxicity, and ADMET properties; de novo design of novel derivatives. acs.org
High-Throughput Screening (HTS)Rapid screening of compound libraries to identify new biological activities and therapeutic targets. bmglabtech.com

Development of Environmentally Benign Synthetic Processes

The principles of green chemistry are increasingly influencing the development of synthetic routes for pharmaceuticals and fine chemicals. Future research on this compound will undoubtedly prioritize the development of environmentally benign synthetic processes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One area of focus will be the use of greener solvents and reaction conditions. This could involve exploring aqueous reaction media, ionic liquids, or solvent-free reactions. researchgate.net For instance, the use of electrochemical synthesis presents a clean and efficient alternative to traditional chemical reductions, as it uses electrons as the primary reagent and often proceeds under mild conditions. semanticscholar.org

Furthermore, the development of catalytic processes that are highly atom-economical will be crucial. This includes the aforementioned C-H activation strategies, which avoid the need for pre-functionalized starting materials. researchgate.net The use of flow chemistry is another promising approach, as it can offer improved safety, better process control, and higher yields compared to batch processing, all while minimizing waste. sci-hub.se The development of biocatalytic methods, using enzymes to perform key transformations, could also offer a highly selective and sustainable route to this compound and its chiral derivatives.

Green Chemistry ApproachApplication in Synthesis
Greener SolventsUse of water, ionic liquids, or solvent-free conditions. researchgate.net
Electrochemical SynthesisClean and efficient reduction of precursors. semanticscholar.org
Atom EconomyDevelopment of C-H activation and other direct functionalization methods. researchgate.net
Flow ChemistryImproved safety, control, and efficiency with reduced waste. sci-hub.se
BiocatalysisHighly selective and sustainable enzymatic transformations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3,6-difluorobenzylamine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3,6-difluorobenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.